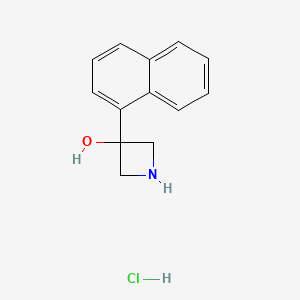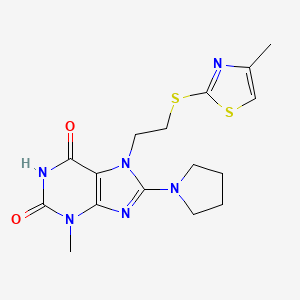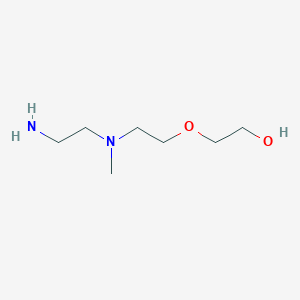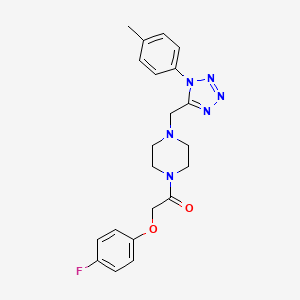
2-(4-fluorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenoxy)-1-(4-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound that falls within the class of heterocyclic organic compounds It is characterized by the presence of a piperazine ring, a tetrazole moiety, and a fluorophenyl group, making it structurally complex
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone generally involves multi-step organic synthesis protocols. The process typically starts with the preparation of intermediate compounds, followed by coupling reactions and further functional group modifications. Key steps include:
Preparation of the piperazine derivative: : This often involves the reaction of a piperazine compound with appropriate alkylating agents.
Tetrazole formation: : The tetrazole ring is usually synthesized via cycloaddition reactions between azides and nitriles.
Coupling reactions: : The key step involves the coupling of the prepared piperazine and tetrazole intermediates, typically using strong bases or catalysts to promote the reaction.
Industrial Production Methods: Industrial production of this compound may employ continuous flow synthesis techniques to ensure efficient and scalable production. The use of automated reactors and optimized reaction conditions are common strategies to enhance yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions: 2-(4-Fluorophenoxy)-1-(4-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups, which may alter its pharmacological properties.
Reduction: : Reduction reactions can be employed to modify specific functionalities within the molecule, such as reducing ketones to alcohols.
Oxidizing agents: : Such as potassium permanganate or chromium trioxide, under acidic or basic conditions.
Reducing agents: : Sodium borohydride or lithium aluminum hydride are common choices.
Catalysts: : Palladium catalysts are frequently used for coupling reactions.
Major Products Formed: Depending on the specific reactions and conditions employed, the major products can include various substituted derivatives, oxidized forms, or reduced analogues of the original compound.
科学的研究の応用
2-(4-Fluorophenoxy)-1-(4-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is of great interest in several research fields:
Chemistry: : Its unique structure makes it a valuable subject for studying reaction mechanisms and developing novel synthetic methodologies.
Biology: : It may serve as a probe or inhibitor in biological assays to investigate enzyme functions and signaling pathways.
Industry: : The compound might be used as an intermediate in the synthesis of complex organic molecules or specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects is closely related to its molecular structure and functional groups. It may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or ionic interactions. The precise pathways involved can vary depending on the biological context and the specific modifications of the compound.
類似化合物との比較
2-(4-Fluorophenoxy)-1-(4-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can be compared with other compounds that possess similar structural features, such as other piperazine derivatives, tetrazole-containing molecules, or fluorophenoxy compounds. Unique aspects of this compound might include its specific binding affinities, reaction conditions, or therapeutic potential.
Similar Compounds: : Examples include 4-(4-Fluorophenyl)piperazine, 1-(4-(4-Methylphenyl)piperazin-1-yl)propan-2-one, and 5-(4-Fluorophenyl)-1H-tetrazole.
By diving deep into the various facets of this compound, we can better appreciate its complexity and potential across different scientific domains.
特性
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2/c1-16-2-6-18(7-3-16)28-20(23-24-25-28)14-26-10-12-27(13-11-26)21(29)15-30-19-8-4-17(22)5-9-19/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDAQXJNBOJCNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992556.png)
![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2992559.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-nitrobenzenesulfonamide](/img/structure/B2992560.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B2992561.png)
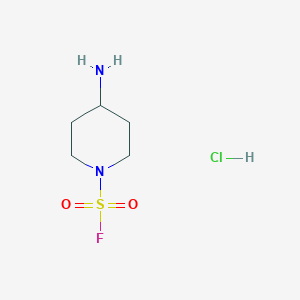
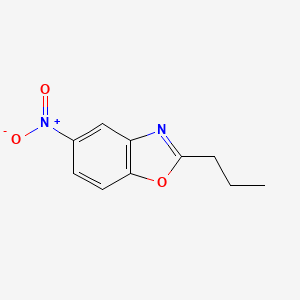
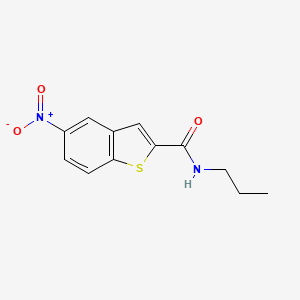
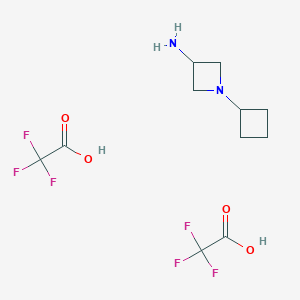
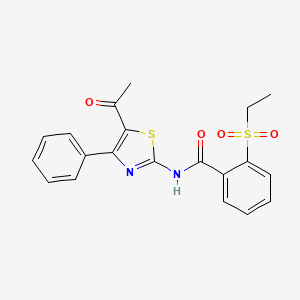
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2992570.png)
![4-({1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2992574.png)
